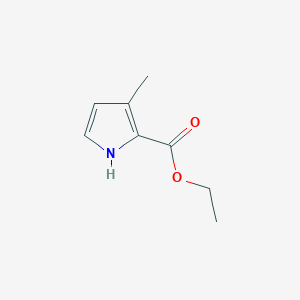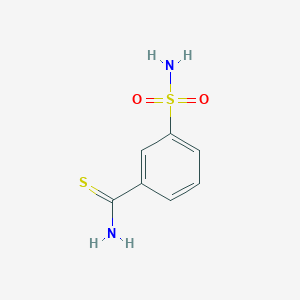
Ethyl-3-Methyl-1H-Pyrrol-2-carboxylat
Übersicht
Beschreibung
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 3-methyl-1H-pyrrole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 3-methyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-methyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyrrolderivate, wie das in Frage stehende, sind wichtige Bestandteile in der medizinischen Chemie zur Synthese heteroaromatischer Verbindungen. Sie haben sich als potenzielle Mittel zur Entwicklung von Behandlungen für Krankheiten wie Krebs gezeigt, da sie eine zytotoxische Aktivität gegen bestimmte Zelllinien aufweisen .
Lipidsenker
Ähnliche Verbindungen wurden zur Herstellung von Lipidsenkern verwendet. Obwohl nicht direkt erwähnt, ist es plausibel, dass Ethyl-3-Methyl-1H-Pyrrol-2-carboxylat in Tiermodellen auf seine hypolipidämischen Wirkungen untersucht werden könnte .
Enzymatische Synthese
Diese Verbindung kann in enzymatischen Syntheseverfahren zur Herstellung neuartiger Ester verwendet werden, die aufgrund ihrer thermischen Stabilität potenzielle Anwendungen in der Industrie haben .
Synthetische Organische Chemie
In der synthetischen organischen Chemie werden Pyrrolderivate zur Herstellung komplexer Moleküle wie Pyrrolopyrazinderivate verwendet, die verschiedene biologische Aktivitäten aufweisen .
Synthese von Naturstoffen
Pyrrol-2-carboxylatderivate, die strukturell mit This compound verwandt sind, wurden aus natürlichen Quellen isoliert und werden zur Synthese von Naturstoffen mit physiologischen Aktivitäten verwendet .
Safety and Hazards
When handling ethyl 3-methyl-1H-pyrrole-2-carboxylate, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also suggested to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
Biochemische Analyse
Biochemical Properties
Ethyl 3-methyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in esterification processes catalyzed by enzymes such as lipases and esterases . These interactions are crucial for the formation of novel pyrrole esters and their thermal stability.
Cellular Effects
Ethyl 3-methyl-1H-pyrrole-2-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of specific signaling pathways that are essential for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
The molecular mechanism of ethyl 3-methyl-1H-pyrrole-2-carboxylate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-methyl-1H-pyrrole-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that ethyl 3-methyl-1H-pyrrole-2-carboxylate is stable under recommended storage conditions . Long-term exposure to certain conditions may lead to its degradation, which can affect its efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of ethyl 3-methyl-1H-pyrrole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it may cause toxic or adverse effects, including respiratory tract irritation and skin irritation . These threshold effects are crucial for determining the safe and effective dosage range for experimental purposes.
Metabolic Pathways
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in metabolic flux includes its participation in the synthesis of pyrrole derivatives, which are important intermediates in various biochemical processes . These interactions can influence the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of ethyl 3-methyl-1H-pyrrole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular functions.
Subcellular Localization
Ethyl 3-methyl-1H-pyrrole-2-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within cells, affecting various biochemical processes.
Eigenschaften
IUPAC Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILMAYWLMWCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942036 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-32-0, 3284-47-7 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-methyl-1H-pyrrole-2-carboxylate in the synthesis of Danaidone?
A: Ethyl 3-methyl-1H-pyrrole-2-carboxylate serves as a crucial starting material in the synthesis of Danaidone []. The process involves a Dieckmann reaction where the ethyl 3-methyl-1H-pyrrole-2-carboxylate is first converted to its N-propanoate derivative. This derivative then undergoes intramolecular cyclization via the Dieckmann reaction, ultimately yielding Danaidone.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1276912.png)





![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)
![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)






